![molecular formula C16H21N3O B2814178 N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide CAS No. 1436089-99-4](/img/structure/B2814178.png)

N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide” is a complex organic compound. It contains a cyclohexyl group, a cyano group, a pyridinyl group, and a propanamide group. Cyclohexyl refers to a cyclic structure of six carbon atoms . The cyano group (-CN) consists of a carbon and nitrogen atom triple bonded together . Pyridinyl refers to a six-membered ring containing five carbon atoms and one nitrogen atom . Propanamide is a functional group derived from propanoic acid where the -OH group is replaced by an -NH2 group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would introduce a cyclic structure, the cyano group would introduce polarity, and the pyridinyl and propanamide groups would introduce additional complexity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano group and the cyclic cyclohexyl group could influence its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors and Drug Metabolism

The study of cytochrome P450 (CYP) isoforms in human liver microsomes has revealed the critical role of chemical inhibitors in understanding drug metabolism and potential drug-drug interactions (DDIs). The selectivity of such inhibitors towards specific CYP isoforms aids in the precise phenotyping of drugs, which is essential for predicting DDIs and ensuring drug safety (Khojasteh et al., 2011).

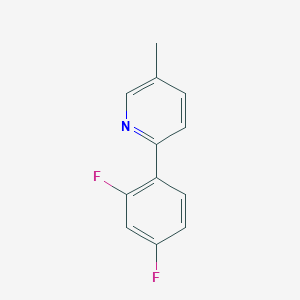

Medicinal Importance of Pyridine Derivatives

Pyridine derivatives are highlighted for their extensive biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The structural versatility of pyridine rings allows for the design of compounds with specific biological targets, offering a broad spectrum of applications in medicinal chemistry (Abu-Taweel et al., 2022).

Synthesis and Application of Heterocyclic Compounds

The synthesis and application of heterocyclic compounds, such as N-oxides derived from pyridine, have been explored for their potential in drug development. These compounds exhibit a range of biological activities and have been employed as intermediates in the synthesis of metal complexes, catalysts, and medicinal agents. The diversity of heterocyclic N-oxide molecules underscores their significance in organic synthesis and pharmaceutical research (Li et al., 2019).

Catalytic Applications in Organic Synthesis

The development of hybrid catalysts for the synthesis of complex organic molecules, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, illustrates the importance of catalysis in modern synthetic chemistry. These catalysts enable efficient and selective reactions, facilitating the production of compounds with potential medicinal applications (Parmar et al., 2023).

Advanced Materials and Chemosensing

The study of pyridine derivatives extends beyond medicinal chemistry to include applications in chemosensing and materials science. These compounds have been utilized as sensors for various ions and molecules, demonstrating the versatility of pyridine-based materials in analytical and environmental monitoring (Altaf et al., 2015).

Eigenschaften

IUPAC Name |

N-[cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c17-12-15(13-6-2-1-3-7-13)19-16(20)10-9-14-8-4-5-11-18-14/h4-5,8,11,13,15H,1-3,6-7,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZQQDDGESZGKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C#N)NC(=O)CCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(2,5-dimethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2814097.png)

![Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2814100.png)

![Methyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2814104.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2814106.png)

![1-Oxaspiro[2.4]heptane](/img/structure/B2814117.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2814118.png)